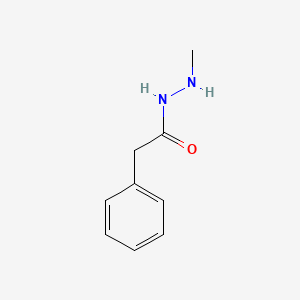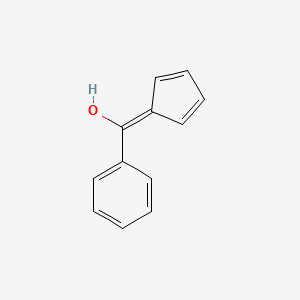
1-Cyclopenta-2,4-dienylidene(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopenta-2,4-dienylidene(phenyl)methanol is an organic compound characterized by a cyclopentadienylidene ring attached to a phenyl group and a hydroxyl group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable subject for various scientific studies and applications.
Vorbereitungsmethoden
The synthesis of 1-Cyclopenta-2,4-dienylidene(phenyl)methanol typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction conditions often include the use of dienes and dienophiles under controlled temperatures to facilitate the formation of the desired product . Industrial production methods may involve the optimization of these reaction conditions to enhance yield and purity, often employing catalysts and specific solvents to streamline the process .
Analyse Chemischer Reaktionen
1-Cyclopenta-2,4-dienylidene(phenyl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to convert the compound into alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted cyclopentadienylidene derivatives and phenylmethanol derivatives .
Wissenschaftliche Forschungsanwendungen
1-Cyclopenta-2,4-dienylidene(phenyl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 1-Cyclopenta-2,4-dienylidene(phenyl)methanol exerts its effects involves interactions with various molecular targets and pathways. Its reactivity is largely influenced by the electron-rich cyclopentadienylidene ring, which can participate in various chemical reactions, including electrophilic and nucleophilic attacks . The phenyl group also contributes to the compound’s stability and reactivity, allowing it to engage in π-π interactions and other non-covalent interactions with biological molecules .
Vergleich Mit ähnlichen Verbindungen
1-Cyclopenta-2,4-dienylidene(phenyl)methanol can be compared with other similar compounds, such as:
Cyclopentadienylidene derivatives: These compounds share the cyclopentadienylidene ring but differ in the substituents attached to the ring, affecting their reactivity and applications.
Phenylmethanol derivatives: These compounds have a phenyl group attached to a hydroxyl group, similar to this compound, but lack the cyclopentadienylidene ring, resulting in different chemical properties and uses.
Eigenschaften
Molekularformel |
C12H10O |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
cyclopenta-2,4-dien-1-ylidene(phenyl)methanol |
InChI |
InChI=1S/C12H10O/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-9,13H |
InChI-Schlüssel |
ROGZYSRAQWNSBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C2C=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


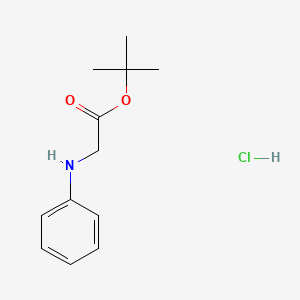
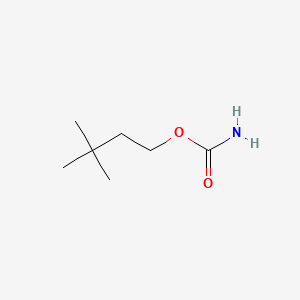
![4-[(2S,3R,4R)-4-[(R)-(4-hydroxy-3-methoxyphenyl)-methoxymethyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenol](/img/structure/B14748982.png)
![Tert-butyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(phenylmethoxycarbonylamino)ethylsulfanyl]butanoate](/img/structure/B14748983.png)
![Dimethyl{bis[(trifluoroacetyl)oxy]}stannane](/img/structure/B14748985.png)

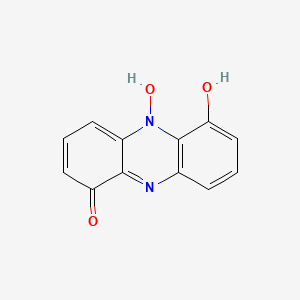
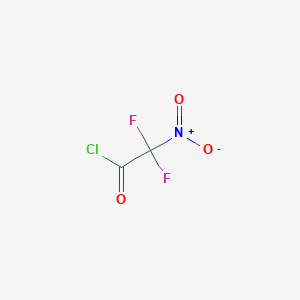
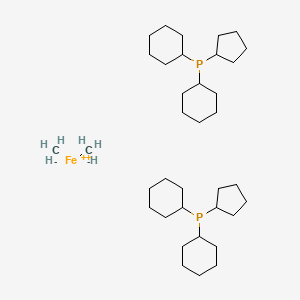

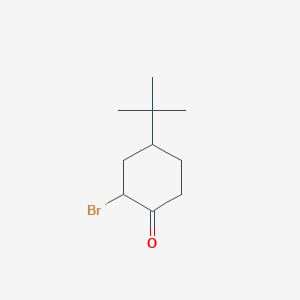
![2'-(Furan-2-carbonyl)-1'-(furan-2-yl)-1'-hydroxyspiro[1,3-dihydro-1-benzazepine-4,4'-cyclohexane]-2,5-dione](/img/structure/B14749031.png)
